2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide
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Overview
Description
2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide is a chemical compound characterized by the presence of tert-butylsulfanyl groups and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dibromo-N-methylprop-2-enethioamide with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(tert-butylsulfanyl)pyrazine
- 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
- 2,3-Bis(tert-butylsulfanyl)-2,3-bis(2-phenylpropyl)butanedinitrile
Uniqueness
2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide is unique due to its combination of tert-butylsulfanyl groups and a thioamide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
67273-01-2 |
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Molecular Formula |
C12H23NS3 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
2,3-bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide |
InChI |
InChI=1S/C12H23NS3/c1-11(2,3)15-8-9(10(14)13-7)16-12(4,5)6/h8H,1-7H3,(H,13,14) |
InChI Key |
CJKOQBGNBDLYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC=C(C(=S)NC)SC(C)(C)C |
Origin of Product |
United States |
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